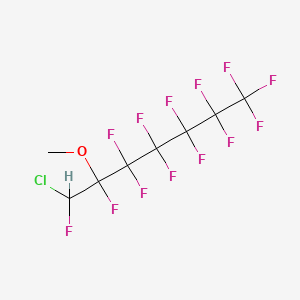
7-Chloro-1,1,1,2,2,3,3,4,4,5,5,6,7-tridecafluoro-6-methoxyheptane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
7-Chloro-1,1,1,2,2,3,3,4,4,5,5,6,7-tridecafluoro-6-methoxyheptane is a fluorinated organic compound known for its unique chemical properties. The presence of multiple fluorine atoms imparts high thermal stability and chemical inertness, making it valuable in various industrial applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 7-Chloro-1,1,1,2,2,3,3,4,4,5,5,6,7-tridecafluoro-6-methoxyheptane typically involves the following steps:
Starting Material: The synthesis begins with a suitable heptane derivative.
Chlorination: The chlorination step involves the use of chlorine gas or other chlorinating agents to introduce the chlorine atom at the desired position.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Batch or Continuous Reactors: Utilizing batch or continuous reactors to ensure efficient mixing and reaction control.
Purification: The product is purified using techniques such as distillation or chromatography to achieve the desired purity.
Analyse Chemischer Reaktionen
Types of Reactions
7-Chloro-1,1,1,2,2,3,3,4,4,5,5,6,7-tridecafluoro-6-methoxyheptane undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Reduction Reactions: The compound can be reduced to form different derivatives.
Oxidation Reactions: Oxidation can lead to the formation of various oxidized products.
Common Reagents and Conditions
Substitution: Reagents such as sodium hydroxide or potassium tert-butoxide are commonly used.
Reduction: Hydrogen gas in the presence of a palladium catalyst is often employed.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide are used.
Major Products
Substitution: Products include derivatives with different functional groups replacing the chlorine atom.
Reduction: Reduced forms of the compound with fewer fluorine atoms.
Oxidation: Oxidized products with additional oxygen-containing functional groups.
Wissenschaftliche Forschungsanwendungen
7-Chloro-1,1,1,2,2,3,3,4,4,5,5,6,7-tridecafluoro-6-methoxyheptane has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential use in pharmaceuticals due to its unique chemical properties.
Industry: Utilized in the production of high-performance materials, coatings, and specialty chemicals.
Wirkmechanismus
The mechanism of action of 7-Chloro-1,1,1,2,2,3,3,4,4,5,5,6,7-tridecafluoro-6-methoxyheptane involves:
Molecular Targets: The compound interacts with specific molecular targets, such as enzymes or receptors, depending on its application.
Pathways: It may modulate various biochemical pathways, leading to its observed effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
7-Chloro-1,1,2,3,3,4,4,5,5,6,6,7,7-tridecafluorohept-1-ene: Similar in structure but lacks the methoxy group.
1-Chloro-2,3,3,4,4,5,5-heptafluorocyclopent-1-ene: Contains fewer fluorine atoms and a cyclopentene ring.
Uniqueness
Methoxy Group: The presence of the methoxy group in 7-Chloro-1,1,1,2,2,3,3,4,4,5,5,6,7-tridecafluoro-6-methoxyheptane imparts unique chemical properties, such as increased solubility and reactivity.
Fluorine Content: The high fluorine content provides exceptional thermal stability and chemical resistance, making it distinct from other similar compounds.
Eigenschaften
CAS-Nummer |
651733-01-6 |
|---|---|
Molekularformel |
C8H4ClF13O |
Molekulargewicht |
398.55 g/mol |
IUPAC-Name |
7-chloro-1,1,1,2,2,3,3,4,4,5,5,6,7-tridecafluoro-6-methoxyheptane |
InChI |
InChI=1S/C8H4ClF13O/c1-23-3(11,2(9)10)4(12,13)5(14,15)6(16,17)7(18,19)8(20,21)22/h2H,1H3 |
InChI-Schlüssel |
AXHRWDRHPHQYGG-UHFFFAOYSA-N |
Kanonische SMILES |
COC(C(F)Cl)(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4-[3-(4-Butoxyphenyl)-1,2-oxazol-5-yl]benzonitrile](/img/structure/B12539696.png)
![1H-Imidazol-2-amine, 4,5-dihydro-N-[4-[(3-methoxyphenyl)thio]phenyl]-](/img/structure/B12539701.png)
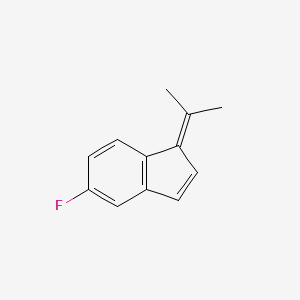
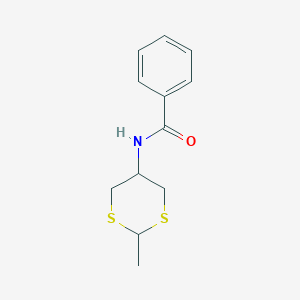
![N-(4-Chlorophenyl)-7-[(6,7-Dimethoxyquinolin-4-Yl)oxy]-2,3-Dihydro-1,4-Benzoxazine-4-Carboxamide](/img/structure/B12539715.png)
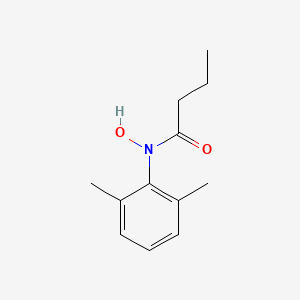
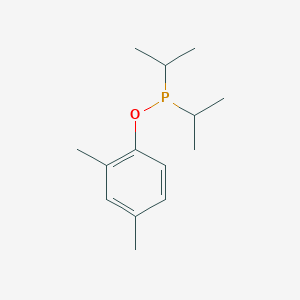

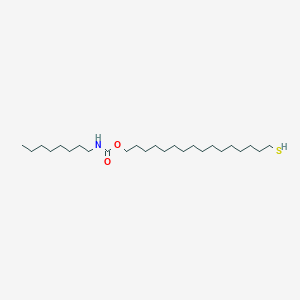
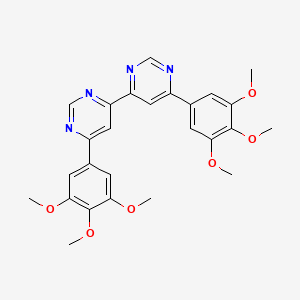

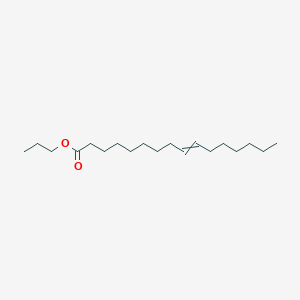
![({2-[6-(Butylamino)-9H-purin-9-yl]ethoxy}methyl)phosphonic acid](/img/structure/B12539763.png)

